3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile
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Overview
Description
3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of phenoxyaniline and thienyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxyaniline Intermediate: This step involves the reaction of aniline with phenol in the presence of a catalyst to form 4-phenoxyaniline.
Synthesis of the Thienyl Intermediate: The thienyl group can be introduced through the reaction of thiophene with an appropriate halogenating agent.
Coupling Reaction: The final step involves the coupling of the phenoxyaniline intermediate with the thienyl intermediate in the presence of a nitrile group, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective catalysts and reagents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its electronic properties may be useful in the development of organic semiconductors or conductive polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It may serve as a precursor for the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Phenoxyanilino)-2-(2-thienyl)acrylonitrile: Similar structure but with a different thienyl substitution pattern.
3-(4-Phenoxyanilino)-2-(3-furyl)acrylonitrile: Contains a furyl group instead of a thienyl group.
3-(4-Phenoxyanilino)-2-(3-pyridyl)acrylonitrile: Features a pyridyl group in place of the thienyl group.
Uniqueness
3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The combination of phenoxyaniline and thienyl groups provides a distinct electronic structure that can be exploited in various applications.
Properties
IUPAC Name |
(E)-3-(4-phenoxyanilino)-2-thiophen-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c20-12-16(15-10-11-23-14-15)13-21-17-6-8-19(9-7-17)22-18-4-2-1-3-5-18/h1-11,13-14,21H/b16-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVZUJLVMSYKT-SSZFMOIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(/C#N)\C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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